5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one
Description
This compound, a thiazolidin-4-one derivative, features a chloro-substituted phenyl group at position 5, a 2,3-dihydroxypropoxy chain at position 4 of the aromatic ring, and a 2-methylphenyl substituent at position 2. Its imino group at position 2 is propyl-substituted, contributing to its unique electronic and steric profile. Synthetically, it is prepared via multi-step protocols involving condensation reactions, as highlighted in WO/2014/027330, which emphasizes the Z-configuration of the benzylidene and imino groups .
Properties
IUPAC Name |
5-[[3-chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAUOXUZGSBGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Strategy
The core thiazolidinone scaffold is synthesized via a Knoevenagel condensation between:
- 3-Chloro-4-(2,3-dihydroxypropoxy)benzaldehyde
- 2-(Propylimino)-3-(o-tolyl)thiazolidin-4-one
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Catalyst | Sodium acetate (2.0 eq) |
| Temperature | 58°C, 15 hours |
| Yield | 78% |
Mechanism :
The aldehyde undergoes nucleophilic attack by the active methylene group of the thiazolidinone, followed by dehydration to form the α,β-unsaturated ketone. The (Z)-configuration at the exocyclic double bond is stabilized by intramolecular hydrogen bonding.
One-Pot Synthesis
To avoid intermediate isolation, a one-pot method combines:
- Thiourea formation : Reaction of o-tolyl isothiocyanate with n-propylamine.
- Cyclization : Treatment with bromoacetyl bromide and pyridine.
- Condensation : Direct addition of 3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde.
Advantages :
Crystallization Techniques
Form 1 Crystallization
- Dissolve ponesimod in 1,4-dioxane (0.4 mL per 48.1 mg).
- Precipitate by adding n-heptane (3:1 v/v antisolvent).
- Stir overnight at room temperature.
Characterization :
| Technique | Data |
|---|---|
| XRPD | Peaks at 2θ = 18.1°, 14.6°, 11.3° |
| DSC | Endothermic peak at 78°C (onset) |
| TGA | 7.1% weight loss at 100°C |
Form 2 Crystallization
- Suspend ponesimod in ethyl acetate (4 mL per 399.9 mg).
- Stir at 25°C for 24 hours.
Characterization :
| Technique | Data |
|---|---|
| XRPD | Peaks at 2θ = 3.8°, 10.8°, 6.1° |
| DSC | Endothermic peak at 88°C (onset) |
Solvent Systems and Yield Optimization
Solvent Screening
| Solvent | Polarity | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrahydrofuran | High | 65 | 98.2 |
| Ethyl acetate | Medium | 72 | 99.5 |
| Methyl tert-butyl ether | Low | 68 | 97.8 |
Quality Control Metrics
Purity Assessment
| Method | Acceptance Criteria | Batch Data (n=3) |
|---|---|---|
| HPLC (UV 254 nm) | ≥99.0% | 99.3 ± 0.2% |
| Residual solvents | ≤ICH Q3C limits | Pass |
Note : Residual 1,4-dioxane is monitored via GC-MS (LOD: 0.5 ppm).
Dissolution Profiling
| Time (min) | % Dissolved (20 mg tablet) |
|---|---|
| 15 | 85 ± 3 |
| 30 | 98 ± 2 |
Method : USP Apparatus II, 50 rpm, 900 mL pH 6.8 buffer.
Stereochemical Considerations
- The (R)-configuration at the 2,3-dihydroxypropoxy side chain is critical for S1P1 receptor affinity.
- Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess >99.5%.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: Ponesimod undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound to achieve the desired pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis of Ponesimod include organic solvents such as dichloromethane and methanol, catalysts such as palladium on carbon, and oxidizing agents such as hydrogen peroxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products: The major products formed from the reactions involving Ponesimod include the key intermediates required for its synthesis, such as the thiazolidinone ring and the chlorobenzylidene group. These intermediates are further transformed into the final product through subsequent reactions .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molar mass of approximately 460.97 g/mol. The synthesis typically involves multiple steps that may include the use of solvents like ethanol and bases such as sodium acetate to facilitate reactions. The following general synthetic route can be considered:
- Formation of Thiazolidine Ring : The initial step usually involves the condensation of appropriate aldehydes and thiazolidine derivatives.
- Chloro-Substitution : The introduction of the chloro group at the phenyl position is crucial for enhancing biological activity.
- Functionalization : Subsequent reactions may introduce hydroxyl and propylimino groups to complete the structure.
Biological Activities
Research indicates that thiazolidinone derivatives, including this compound, exhibit various biological activities:
- Anti-inflammatory Effects : Certain studies suggest that compounds in this class may reduce inflammation, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Properties : Similar thiazolidinones have shown antimicrobial activity, which could extend to this compound due to structural similarities.
- Anticancer Potential : Some derivatives have been investigated for their anticancer properties, indicating a possible application in oncology.
Pharmacological Studies
Interaction studies are essential for understanding how this compound interacts with biological targets. These studies may include:
- In vitro assays to evaluate cytotoxicity against cancer cell lines.
- In vivo models to assess anti-inflammatory effects.
Drug Development
Due to its promising biological activities, this compound could be explored further for:
- Lead Compound Development : As a lead structure for developing new anti-inflammatory or anticancer drugs.
- Combination Therapies : Investigating its effectiveness in combination with other known therapeutic agents.
Comparative Analysis with Related Compounds
A comparative analysis can provide insights into how structural modifications influence biological activity. Below is a table summarizing some related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(o-Tolyl)thiazolidin-4-one | Thiazolidine ring, o-tolyl group | Known for antimicrobial activity |
| (Z)-5-(3-Chloro-4-hydroxy-benzylidene)-2-propylimino-3-o-tolyl-thiazolidin-4-one | Hydroxy substitution on phenyl | Potential anticancer properties |
| 5-(3-Chloro-4-methoxy-benzylidene)-2-propylimino-3-o-tolyl-thiazolidin-4-one | Methoxy substitution instead of hydroxy | Different solubility and activity profile |
Mechanism of Action
Ponesimod exerts its effects by selectively binding to the sphingosine-1-phosphate receptor 1 on the surface of T cells and B cells. This binding leads to the internalization of the receptor, preventing the egress of lymphocytes from lymph nodes. As a result, the number of lymphocytes in peripheral blood is reduced, which in turn decreases the immune response and inflammation associated with multiple sclerosis. The molecular targets and pathways involved in this mechanism include the sphingosine-1-phosphate receptor 1 and the downstream signaling pathways that regulate lymphocyte trafficking .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolidinone Derivatives with Modified Aromatic Substituents
- Compound 19 (from ): A thiazolo[4,5-d]pyrimidine derivative synthesized via microwave-assisted condensation. Unlike the target compound, it incorporates a coumarin moiety and phenyl groups, enhancing π-π stacking but reducing solubility. Its biological activity remains uncharacterized, though its synthesis efficiency (microwave vs.
- WO-2008062376-A3 Derivatives: 2-Imino-thiazolidin-4-one derivatives with varied alkyl/aryl substituents.
Halogen-Containing Pharmaceuticals
- Fluoro-pyrazolo[3,4-c]pyrimidines (): FDA-approved fluorinated compounds with pyrazolo-pyrimidine cores. While structurally distinct, they share halogen-mediated bioactivity. The target compound’s chloro substituent may confer similar electrophilic reactivity but with distinct metabolic stability due to the dihydroxypropoxy chain .
- Benzimidazole Derivatives (WO2001077083A1): Halogenated benzimidazoles with antiviral applications. Their rigid bicyclic structure contrasts with the thiazolidinone’s flexibility, impacting target binding kinetics .
Key Comparative Data
Note: Specific numerical data (e.g., melting points, IC₅₀ values) are derived from cited patents and papers.
Mechanistic and Pharmacological Insights
- Stereochemistry and Bioactivity : The (R)-configuration in the target compound’s dihydroxypropoxy chain enhances hydrogen bonding with biological targets, a feature absent in racemic analogs .
- Solubility vs. Stability: The crystalline form of the target compound improves shelf-life but may reduce dissolution rates compared to amorphous thiazolidinones. This trade-off is mitigated by formulation strategies detailed in its patent .
- Halogen Effects : Chloro substituents increase membrane permeability relative to fluorine but may elevate hepatotoxicity risks, necessitating structural optimization .
Biological Activity
5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its potential biological activity. This compound is characterized by its complex structure, which includes a thiazolidine ring and various aromatic substituents that may contribute to its pharmacological properties.
Chemical Structure
The compound's IUPAC name highlights its intricate structure:
- IUPAC Name : this compound
- Molecular Formula : C23H25ClN2O4S
- Molecular Weight : 448.97 g/mol
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of the compound are summarized below.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives possess significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In vitro studies indicated that it inhibited bacterial growth at concentrations ranging from 12.5 to 200 µg/mL .
- Antifungal Activity : The compound also exhibited antifungal activity against fungi such as Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial efficacy .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the thiazolidinone core may interact with cellular targets involved in inflammation and microbial resistance mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazolidinones similar to the compound :
-
Study on Antimicrobial Properties :
Compound Name Bacterial Strains Tested Minimum Inhibitory Concentration (µg/mL) Compound A E. coli 50 Compound B S. aureus 25 Target Compound P. aeruginosa 100 - Anti-inflammatory Potential :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
